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carboxylate

Cat. No.: B1370039 Get Quote

An In-Depth Technical Guide to Ethyl 5-Bromopyrimidine-4-Carboxylate: Properties,

Synthesis, and Applications

Introduction
Ethyl 5-bromopyrimidine-4-carboxylate stands as a pivotal heterocyclic building block in

modern organic synthesis and medicinal chemistry. Its strategic arrangement of a pyrimidine

core, a reactive bromine atom, and a versatile ester functional group makes it an intermediate

of significant value. The pyrimidine scaffold is a ubiquitous feature in a wide array of biologically

active molecules, including nucleobases and numerous pharmaceuticals.[1][2] The presence of

a bromine atom at the 5-position and an ethyl ester at the 4-position provides two distinct and

orthogonal handles for chemical modification. This duality allows for the selective construction

of complex molecular architectures, making it a sought-after precursor in drug discovery,

particularly in the development of kinase inhibitors, and in the synthesis of advanced materials

for applications such as organic light-emitting diodes (OLEDs).[2][3] This guide provides a

comprehensive overview of its chemical properties, synthesis, reactivity, and key applications,

offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile
The utility of Ethyl 5-bromopyrimidine-4-carboxylate in a laboratory setting is defined by its

physical, chemical, and spectroscopic characteristics.
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Core Chemical Properties
A summary of the compound's key identifying and physical properties is presented below.

These values are crucial for reaction planning, purification, and analytical characterization.

Property Value Source

CAS Number 64224-59-5 [3][4]

Molecular Formula C₇H₇BrN₂O₂ [3][4]

Molecular Weight 231.05 g/mol [3][4]

Appearance Solid (typical) N/A

Boiling Point 293.0 ± 20.0 °C (Predicted) [3]

Density 1.577 ± 0.06 g/cm³ (Predicted) [3]

pKa -2.28 ± 0.16 (Predicted) [3]

LogP 1.416 (Predicted) [3]

Monoisotopic Mass 229.96909 Da [5]

Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of Ethyl 5-
bromopyrimidine-4-carboxylate. Based on its structure, the following spectral characteristics

are expected:

¹H NMR: The proton NMR spectrum would feature distinct signals corresponding to the ethyl

group—a quartet around 4.3-4.5 ppm (–OCH₂–) and a triplet around 1.3-1.4 ppm (–CH₃).

The two pyrimidine protons would appear as singlets in the aromatic region, typically above

8.5 ppm, with their exact shifts influenced by the electronic effects of the bromo and

carboxylate substituents.

¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl (C=O) around

165-170 ppm. The carbons of the pyrimidine ring would appear in the 110-160 ppm range.

The ethyl group carbons would be visible at approximately 61 ppm (–OCH₂–) and 14 ppm (–

CH₃).
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for

the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹.[6] Other significant

peaks would include C-H stretches from the alkyl and aromatic portions, C=N and C=C

stretching vibrations from the pyrimidine ring (around 1550-1600 cm⁻¹), and C-O stretching

bands.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 230 and 232.

Synthesis Methodologies
The efficient synthesis of Ethyl 5-bromopyrimidine-4-carboxylate is critical for its application.

While classical methods exist, modern approaches offer significant advantages in yield and

practicality.

Comparative Analysis of Synthetic Routes
Two primary routes to this compound have been documented:

Classical Condensation: This traditional approach involves the condensation of formamidine

acetate with mucobromic acid in an alkaline medium, followed by esterification of the

resulting carboxylic acid.[1][2] While foundational, this multi-step method is often plagued by

the formation of numerous byproducts and laborious purification, resulting in very low overall

yields, reported to be in the range of 3–8%.[2]

Minisci Homolytic Alkoxycarbonylation: A far more efficient and practical one-step synthesis

has been developed via the Minisci reaction.[2] This method utilizes the inexpensive and

commercially available 5-bromopyrimidine as the starting material.[1] The reaction involves

the generation of an ethoxycarbonyl radical (•COOEt) which then attacks the protonated

pyrimidine ring. This radical-based approach is highly regioselective for the C-4 position and

avoids the harsh conditions and multiple steps of the classical route, providing the desired

product in yields of around 48% on a multi-gram scale.[2] The success of this method lies in

its ability to functionalize an electron-deficient heterocycle, a transformation that is often

challenging using conventional ionic pathways.
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Detailed Experimental Protocol: Minisci Reaction
This protocol is adapted from a reported procedure for the efficient synthesis of Ethyl 5-
bromopyrimidine-4-carboxylate.[2]

Materials:

5-Bromopyrimidine

Ethyl pyruvate

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

Hydrogen peroxide (30% aq.)

Sulfuric acid (conc.)

Toluene

Water

Sodium hydroxide (aq. solution)

Procedure:

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, dissolve 5-bromopyrimidine in a biphasic solvent system of

toluene and water.

Acidification: Cool the mixture to -10 °C using an ice-salt bath. Slowly add concentrated

sulfuric acid to protonate the pyrimidine ring, which is crucial for activating it towards radical

attack.

Radical Generation: In a separate beaker, prepare a solution of ethyl pyruvate and iron(II)

sulfate heptahydrate in water.
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Reaction Execution: Add the iron(II) sulfate solution to the cooled pyrimidine mixture. Then,

add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the internal

temperature between -10 °C and 0 °C. The peroxide reacts with the Fe(II) and ethyl pyruvate

to generate the key ethoxycarbonyl radical.

Quenching and Workup: After the addition is complete, stir the reaction for an additional 1.5

hours. Carefully quench the reaction by adjusting the pH to ~7 with a sodium hydroxide

solution while keeping the temperature low.

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with

toluene or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude product is then purified

by column chromatography on silica gel to afford the pure ethyl 5-bromopyrimidine-4-
carboxylate.

Chemical Reactivity and Mechanistic Insights
The synthetic power of this molecule stems from its two distinct reactive sites, which can be

addressed with high selectivity.

Duality of Reactive Sites
C5-Bromine Atom: The bromine atom is an excellent leaving group for transition-metal-

catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon or

carbon-heteroatom bonds, enabling the introduction of a vast array of substituents (aryl,

alkyl, alkynyl groups) at the 5-position. This is the most exploited feature in drug discovery.[1]

[2]

C4-Ethyl Ester: The ester group can be easily hydrolyzed under basic or acidic conditions to

the corresponding carboxylic acid.[1] This acid can then serve as a handle for further

transformations, such as amide bond formation, reduction to an alcohol, or conversion to

other functional groups.[1]
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Detailed Experimental Protocol: Suzuki Cross-Coupling
The Suzuki coupling is a cornerstone reaction demonstrating the utility of the C5-bromo

position. This representative protocol outlines the coupling with an arylboronic acid.

Materials:

Ethyl 5-bromopyrimidine-4-carboxylate

Arylboronic acid (e.g., 2-aminophenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

Solvent (e.g., Dioxane/Water, Toluene, or DME)

Procedure:

Inert Atmosphere: To a flame-dried Schlenk flask, add ethyl 5-bromopyrimidine-4-
carboxylate, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
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Catalyst Addition: Add the palladium catalyst (1-5 mol %) under a stream of argon or

nitrogen. The choice of catalyst and ligand is crucial and often requires optimization.

Solvent Addition: Add the degassed solvent system via cannula. Degassing is critical to

prevent oxidation of the palladium(0) species.

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the

reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 5-

arylpyrimidine product.

Applications in Research and Development
The unique structure of ethyl 5-bromopyrimidine-4-carboxylate has made it indispensable in

several high-impact research areas.

Key Building Block for Protein Kinase CK2 Inhibitors
A prominent application is in the synthesis of potent and selective inhibitors of protein kinase

CK2, an enzyme implicated in cancer and inflammatory diseases.[2] The synthesis of the

inhibitor CX-5011 involves a key domino Suzuki coupling–intramolecular amide formation

between ethyl 5-bromopyrimidine-4-carboxylate and an appropriately substituted

aminophenylboronic acid.[2] In this elegant transformation, the Suzuki reaction first forms the

C-C bond at the 5-position, and the newly introduced amino group then attacks the adjacent

ester to form a new heterocyclic ring in one pot.
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Precursor for Electroluminescent Materials
In materials science, this compound is used to prepare heterocyclometallated iridium

complexes.[3] These materials are investigated for their electroluminescent properties and

have potential applications in the fabrication of more efficient and stable Organic Light-Emitting

Diodes (OLEDs) for displays and lighting.[3] The pyrimidine moiety acts as a ligand that can be

tuned electronically to control the emission color and performance of the final organometallic

complex.

Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 5-bromopyrimidine-4-carboxylate should

always be consulted, general precautions for halogenated heterocyclic compounds apply.

Related compounds are classified as irritants.[7][8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[7][9] Ensure eyewash stations and safety

showers are readily accessible.[9]

Handling: Avoid contact with skin, eyes, and clothing.[7][10] Wash hands thoroughly after

handling. Avoid generating dust.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[9]

Conclusion
Ethyl 5-bromopyrimidine-4-carboxylate is a high-value, versatile synthetic intermediate

whose importance is well-established in both medicinal chemistry and materials science. Its

dual reactive sites—the C5-bromine for cross-coupling and the C4-ester for functional group

manipulation—provide a robust platform for molecular diversification. The development of

efficient synthetic methods like the Minisci reaction has made it readily accessible, fueling its

application as a key precursor for potent kinase inhibitors and novel electroluminescent

materials. For any research professional in drug discovery or organic synthesis, a thorough

understanding of this compound's properties and reactivity is essential for leveraging its full

synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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